N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with two methoxy groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3,4-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction scheme is as follows:
3,4-dimethoxyaniline+benzenesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide exerts its effects involves the interaction with specific molecular targets. For instance, as a potential enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Known for its corrosion inhibition properties.
3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Exhibits potent anticancer and antibacterial activities.
Uniqueness
N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide stands out due to its unique combination of a sulfonamide group with methoxy-substituted aromatic rings, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-19-14-9-8-13(10-15(14)20-2)16-21(17,18)11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDROVSUXISCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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